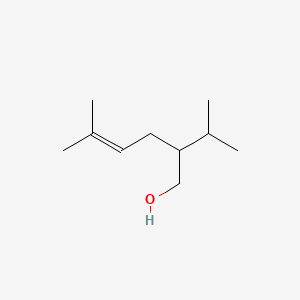

2-Isopropyl-5-methylhex-4-en-1-ol

描述

Systematic IUPAC Naming Conventions

The name 2-Isopropyl-5-methylhex-4-en-1-ol is derived using the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC). The process for determining this name involves a step-by-step analysis of the molecule's structure:

Identify the Principal Functional Group: The primary functional group is the hydroxyl (-OH) group, which classifies the compound as an alcohol. This gives the suffix "-ol".

Determine the Parent Carbon Chain: The longest continuous carbon chain containing the principal functional group and the double bond is identified. In this case, it is a six-carbon chain, leading to the root name "hex".

Locate the Double Bond: A carbon-carbon double bond is present, making the compound an unsaturated alcohol, specifically an "alkenol". The name is modified to "hexen".

Numbering the Chain: The chain is numbered from the end that gives the hydroxyl group the lowest possible locant (position number). Therefore, the carbon atom bonded to the -OH group is designated as carbon 1.

Assign Locants: Following this numbering, the hydroxyl group is at position 1 ("-1-ol"), and the double bond starts at carbon 4 ("-4-en-"). This combines to form the parent name "hex-4-en-1-ol".

Identify and Name Substituents: Two alkyl groups are attached to the parent chain: a methyl group (-CH₃) at carbon 5 and an isopropyl group (-CH(CH₃)₂) at carbon 2.

Assemble the Full Name: The substituents are listed alphabetically (isopropyl before methyl) with their respective locants, resulting in the complete IUPAC name: This compound .

An alternative, equally valid IUPAC name for this compound is 5-methyl-2-(propan-2-yl)hex-4-en-1-ol, where "propan-2-yl" is the systematic name for the isopropyl group nih.gov.

Structural Isomerism and Related Compounds

Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. With a molecular formula of C₁₀H₂₀O, this compound is part of a very large family of isomers, with over 800 commercially available compounds sharing this formula molport.com. These isomers can differ in their carbon skeleton, the position of the functional group, or the type of functional group.

Within the monoterpenoid alcohol family, several well-known compounds are structural isomers of this compound. They can be categorized as follows:

Skeletal Isomers: These isomers have different carbon backbones. For instance, many common monoterpenoid alcohols feature a "head-to-tail" linkage of two isoprene units, unlike the structure of this compound. Examples include the acyclic isomers Geraniol (B1671447) and Linalool, and the monocyclic isomer Menthol wikipedia.orgnih.gov.

Positional Isomers: These isomers have the same carbon skeleton but differ in the position of the double bond or the hydroxyl group.

Related Saturated Compound: A closely related compound, though not an isomer, is 2-Isopropyl-5-methylhexan-1-ol. It has the molecular formula C₁₀H₂₂O and is the fully saturated analog, lacking the carbon-carbon double bond chemspider.com.

| Compound Name | Molecular Formula | Classification | Key Structural Feature |

|---|---|---|---|

| This compound | C₁₀H₂₀O | Acyclic Monoterpenoid Alcohol (Irregular) | Branched 6-carbon chain, one C=C bond |

| Geraniol | C₁₀H₁₈O | Acyclic Monoterpenoid Alcohol (Regular) | Branched 8-carbon chain, two C=C bonds |

| Linalool | C₁₀H₁₈O | Acyclic Monoterpenoid Alcohol (Regular) | Tertiary alcohol, branched 8-carbon chain, two C=C bonds |

| Menthol | C₁₀H₂₀O | Monocyclic Monoterpenoid Alcohol | Cyclohexane ring structure |

| 2-Isopropyl-5-methylhexan-1-ol | C₁₀H₂₂O | Saturated Acyclic Alcohol | Fully saturated carbon chain (no C=C bonds) |

Classification within Monoterpenoid Alcohol Subfamilies

Monoterpenes are a class of organic compounds with the formula C₁₀H₁₆, formally derived from two isoprene units. wikipedia.org Oxygen-containing derivatives, such as alcohols, are known as monoterpenoids. wikipedia.org this compound is classified as an acyclic monoterpenoid alcohol because it contains ten carbon atoms, a hydroxyl group, and lacks a ring structure lookchem.combritannica.com.

Within the broad category of monoterpenoids, a further distinction is made based on the arrangement of the isoprene units that form the carbon skeleton:

Regular Monoterpenoids: These compounds follow the "head-to-tail" rule, where the "head" (the branched end) of one isoprene unit is linked to the "tail" (the unbranched end) of the next. Geraniol and Linalool are classic examples of regular acyclic monoterpenoids. nih.gov

Irregular Monoterpenoids: These compounds feature a non-head-to-tail linkage of isoprene units. This compound possesses a carbon skeleton identical to that of lavandulol (B192245), a known irregular monoterpene alcohol found in lavender oil nih.govresearchgate.netwikipedia.org. The structure arises from a "head-to-middle" or other non-canonical condensation of isoprene precursors researchgate.net. This places it in the distinct subfamily of irregular monoterpenoids, which also includes compounds from the artemisane and santolinane families nih.gov.

Structure

3D Structure

属性

CAS 编号 |

82898-51-9 |

|---|---|

分子式 |

C10H20O |

分子量 |

156.26 g/mol |

IUPAC 名称 |

5-methyl-2-propan-2-ylhex-4-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h5,9-11H,6-7H2,1-4H3 |

InChI 键 |

VPDSPOWDCKVMDL-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(CC=C(C)C)CO |

产品来源 |

United States |

Occurrence and Biosynthetic Pathways of 2 Isopropyl 5 Methylhex 4 En 1 Ol

Natural Occurrence and Distribution in Biological Systems

While direct reports on the widespread natural occurrence of 2-Isopropyl-5-methylhex-4-en-1-ol are not extensively documented, its structural analogues and related compounds are found in various biological systems, from plants to insects. The closely related aldehyde, 2-isopropyl-5-methyl-2-hexenal, is a recognized volatile compound contributing to the characteristic aroma of several plants. It has been identified in breakfast cereals, cocoa products, and fruits. hmdb.ca This aldehyde is noted for its powerful, diffusive, and herbaceous scent, with nuances of cocoa and blueberry, and is a key odor component in natural lavender oil, despite its low concentration. thegoodscentscompany.com

Furthermore, a saturated version of the target alcohol, known as tetrahydrolavandulol (B1584219) (2-Isopropyl-5-methylhexan-1-ol), has been reported in the plant species Bistorta manshuriensis. The structural relationship between these compounds suggests potential shared biosynthetic origins and the likelihood of this compound also being present in the plant kingdom, albeit perhaps in trace amounts or as an intermediate.

In the insect world, a regioisomer of lavandulol (B192245), fujikonol (2-isopropyliden-5-methyl-4-hexen-1-ol), is a component of the sex pheromone of the Japanese mealybug, Planococcus kraunhiae. rsc.org This highlights the role of similar C10 irregular monoterpene skeletons in chemical communication among insects. The presence of these related compounds across different biological kingdoms underscores the diverse roles of irregular monoterpenoids in nature.

Table 1: Natural Occurrence of this compound and Related Compounds

| Compound Name | Natural Source |

|---|---|

| 2-Isopropyl-5-methyl-2-hexenal | Lavender (Lavandula sp.), Cocoa (Theobroma cacao), Cereals, Fruits hmdb.cathegoodscentscompany.com |

| Tetrahydrolavandulol | Bistorta manshuriensis |

| Fujikonol | Japanese mealybug (Planococcus kraunhiae) rsc.org |

Proposed Enzymatic and Non-Enzymatic Biosynthetic Routes

The biosynthesis of this compound is believed to follow the pathway of other irregular monoterpenes, such as the well-studied lavandulol. This process is primarily enzymatic, involving a series of specialized enzymes that construct the unique carbon skeleton and introduce the functional groups.

The key step in the formation of the irregular C10 backbone is the "head-to-middle" condensation of two molecules of dimethylallyl diphosphate (B83284) (DMAPP). nih.gov This reaction is catalyzed by a specific class of enzymes known as prenyltransferases. In the case of lavandulol biosynthesis, the enzyme responsible is lavandulyl diphosphate synthase (LPPS). nih.govwikipedia.org This enzyme facilitates the unusual coupling of two allylic diphosphate molecules to form lavandulyl diphosphate (LPP), the direct precursor to lavandulol. nih.gov

Following the formation of LPP, the conversion to the alcohol, lavandulol, is achieved through the action of phosphatases. Recent studies have identified that certain pyrophosphatases, such as RdgB from Escherichia coli, can efficiently catalyze the dephosphorylation of LPP to yield lavandulol. researchgate.netbiorxiv.orgbiorxiv.org While the specific phosphatases in plants responsible for this conversion are still under investigation, it is evident that this enzymatic step is crucial for the formation of the final alcohol product. It is highly probable that a similar enzymatic cascade leads to the formation of this compound, potentially involving a specific LPPS and subsequent phosphatase activity.

Non-enzymatic routes for the formation of this compound in biological systems are not well-established and are considered less likely given the stereospecificity and efficiency of enzymatic reactions in natural product biosynthesis.

Precursor Analysis and Metabolic Intermediates within Terpenoid Pathways

The biosynthesis of this compound is deeply rooted in the universal terpenoid biosynthetic pathway, which provides the fundamental five-carbon building blocks. These precursors are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants and many microorganisms utilize two primary pathways for the synthesis of IPP and DMAPP: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.

The MVA pathway commences with acetyl-CoA and proceeds through key intermediates such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) and mevalonate. In contrast, the MEP pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate and involves intermediates like 1-deoxy-D-xylulose 5-phosphate (DXP) and 2-C-methyl-D-erythritol 4-phosphate.

As previously mentioned, the direct precursor for the irregular monoterpene backbone of this compound is dimethylallyl diphosphate (DMAPP). The enzyme lavandulyl diphosphate synthase (LPPS) utilizes two molecules of DMAPP in a head-to-middle condensation reaction to form lavandulyl diphosphate (LPP). nih.govnih.gov This LPP molecule is the central metabolic intermediate that is subsequently converted to the final alcohol.

Therefore, the metabolic journey to this compound begins with primary metabolites, which are channeled through either the MVA or MEP pathway to produce DMAPP. This precursor is then specifically acted upon by LPPS to create the characteristic irregular monoterpene skeleton in the form of LPP, which is finally hydrolyzed to the alcohol.

Table 2: Key Metabolic Intermediates in the Biosynthesis of this compound

| Precursor/Intermediate | Pathway/Enzyme | Role |

|---|---|---|

| Acetyl-CoA | Mevalonate (MVA) Pathway | Initial building block |

| Pyruvate and Glyceraldehyde-3-phosphate | Methylerythritol Phosphate (MEP) Pathway | Initial building blocks |

| Isopentenyl Diphosphate (IPP) | MVA and MEP Pathways | C5 Isoprenoid building block |

| Dimethylallyl Diphosphate (DMAPP) | MVA and MEP Pathways | C5 Isoprenoid building block and direct precursor nih.gov |

| Lavandulyl Diphosphate (LPP) | Lavandulyl Diphosphate Synthase (LPPS) | C10 Irregular monoterpene intermediate nih.govnih.gov |

An exploration into the synthesis of this compound, a monoterpenoid alcohol, and its related analogues reveals a variety of strategic chemical transformations. The construction of this molecule, characterized by its specific substitution pattern and unsaturation, relies on established and advanced organic synthesis methodologies. These approaches can be broadly categorized into reduction-based methods starting from aldehyde precursors and strategies involving the formation of key carbon-carbon bonds.

Chemical Reactivity and Transformations of 2 Isopropyl 5 Methylhex 4 En 1 Ol

Reactions Involving the Primary Alcohol Functional Group

The primary alcohol group in 2-isopropyl-5-methylhex-4-en-1-ol is a versatile site for various chemical modifications, including oxidation, substitution, and derivatization to esters and ethers.

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 2-isopropyl-5-methylhex-4-enal, or the carboxylic acid, 2-isopropyl-5-methylhex-4-enoic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde, preventing over-oxidation to the carboxylic acid. A common and effective reagent for this transformation is pyridinium chlorochromate (PCC). The reaction is generally carried out in an anhydrous solvent, such as dichloromethane (CH₂Cl₂), to ensure the aldehyde is the final product. For allylic alcohols like this compound, PCC is a favored reagent due to its selectivity for the alcohol functional group without affecting the alkene moiety.

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. A widely used method involves the use of potassium permanganate (KMnO₄) under basic conditions, followed by an acidic workup. Alternatively, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) in acetone (the Jones oxidation), can be employed for this transformation. These powerful oxidizing agents will convert the primary alcohol to the carboxylic acid, generally leaving the tetrasubstituted double bond intact under controlled conditions.

| Starting Material | Product | Oxidizing Agent | Typical Conditions |

| This compound | 2-Isopropyl-5-methylhex-4-enal | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ |

| This compound | 2-Isopropyl-5-methylhex-4-enoic acid | Potassium permanganate (KMnO₄) | Basic solution, then acid workup |

| This compound | 2-Isopropyl-5-methylhex-4-enoic acid | Chromic acid (H₂CrO₄) | Acetone, H₂SO₄ |

The hydroxyl group of a primary alcohol is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur, it must first be converted into a better leaving group. One common strategy is the protonation of the hydroxyl group under acidic conditions to form an oxonium ion, which can then be displaced by a nucleophile. For instance, reaction with hydrogen halides (HX) can convert the alcohol into the corresponding alkyl halide. For primary alcohols, this typically proceeds through an Sₙ2 mechanism.

Another effective method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate or mesylate. Reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding tosylate. The tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions.

Esterification: The primary alcohol of this compound can be readily converted into esters through various methods. A common laboratory and industrial method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. For example, the reaction with acetic acid would yield 2-isopropyl-5-methylhex-4-en-1-yl acetate.

A related compound, lavandulol (B192245), which is an isomer of this compound, has been the subject of several esterification studies. In one such study, racemic lavandulol was esterified with acetic acid using lipase B from Candida antarctica as a biocatalyst, achieving an 80% yield of lavandulyl acetate nih.gov. Another approach involves the reaction of lavandulol with an acid halide, such as acetyl chloride, to form the corresponding ester google.com. The biosynthesis of lavandulyl acetate in Escherichia coli has also been reported, utilizing a lavender-derived alcohol acyltransferase researchgate.netbiorxiv.orgbiorxiv.org. These methods are, in principle, applicable to this compound.

| Alcohol | Acylating Agent | Catalyst/Method | Product | Yield |

| Racemic Lavandulol | Acetic Acid | Lipase B from Candida antarctica | (R)-Lavandulyl acetate | 51% |

| Racemic Lavandulol | Acetic Acid | Lipase B from Candida antarctica | (S)-Lavandulol (unreacted) | 42% |

| Lavandulol | Acetyl Chloride | - | Lavandulyl acetate | - |

| Lavandulol | Acetic Acid | Immobilized Candida antarctica lipase B | Lavandulyl acetate | up to 86% |

Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For example, reacting the sodium salt of this compound with methyl iodide would be expected to produce 1-methoxy-2-isopropyl-5-methylhex-4-ene. Due to the primary nature of the alcohol, this reaction is generally efficient.

Reactions of the Tetrasubstituted Alkene Moiety

The tetrasubstituted nature of the carbon-carbon double bond in this compound significantly influences its reactivity. While generally less reactive than less substituted alkenes due to steric hindrance, it can still undergo a variety of addition and transformation reactions.

Electrophilic addition is a characteristic reaction of alkenes. In the case of this compound, the regioselectivity of the addition is a key consideration. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon atom that has the greater number of hydrogen atoms. However, for a tetrasubstituted alkene, neither carbon atom of the double bond has any hydrogen atoms. In such cases, the regioselectivity is determined by the relative stability of the resulting carbocation intermediates. The addition of an electrophile to the C-4 or C-5 position will lead to the formation of a tertiary carbocation. The relative stability of these two possible carbocations will dictate the major product.

For instance, in the hydrohalogenation with an acid like HBr, the bromine atom would be expected to add to the carbon atom that can better stabilize the positive charge in the carbocation intermediate. Similarly, in acid-catalyzed hydration, a water molecule adds across the double bond to form an alcohol, with the hydroxyl group adding to the more substituted carbon, following Markovnikov's principle. However, due to the high substitution of the double bond, these reactions might require more forcing conditions compared to less substituted alkenes.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. However, the formation of tetrasubstituted double bonds via metathesis is known to be challenging due to the steric hindrance around the alkene. The success of such reactions is highly dependent on the choice of a suitable catalyst. Molybdenum-based catalysts have shown some success in the ring-closing metathesis of sterically encumbered substrates to form tetrasubstituted alkenes. More recently, specialized ruthenium-based catalysts have also been developed for this purpose.

For a molecule like this compound, intermolecular cross-metathesis with another olefin would be a challenging transformation. The steric bulk around the tetrasubstituted double bond would likely lead to low reaction rates and yields with standard metathesis catalysts. Ring-closing metathesis would require the presence of another double bond within the molecule at an appropriate distance.

Selective Hydrogenation of the Double Bond

The selective hydrogenation of the carbon-carbon double bond in this compound to produce 2-isopropyl-5-methylhexan-1-ol is a transformation of significant interest, yielding a saturated primary alcohol. This reaction requires careful selection of catalysts and reaction conditions to avoid the hydrogenolysis of the hydroxyl group or other side reactions. The primary challenge lies in achieving high chemoselectivity for the C=C bond in the presence of the C-OH functionality.

Research in the broader field of unsaturated alcohol hydrogenation has established several effective catalytic systems. While specific studies on this compound are not extensively documented in publicly available literature, principles derived from analogous structures, such as citronellol and other terpene alcohols, provide a strong basis for predicting effective methodologies.

Catalytic Systems and Research Findings:

Heterogeneous Catalysis: Noble metal catalysts are commonly employed for the hydrogenation of olefins. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of carbon-carbon double bonds. Typically, the reaction is carried out in a protic solvent like ethanol or methanol under a hydrogen atmosphere at pressures ranging from atmospheric to several bars. The temperature is generally kept moderate to prevent side reactions. For instance, the hydrogenation of lavandulyl acetate, a structurally related compound, to 2-isopropyl-5-methylhexyl acetate has been successfully achieved using 5% palladium on carbon in methanol at room temperature and 30-40 pounds of pressure. This suggests that similar conditions would be effective for the selective hydrogenation of the target alcohol.

Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), offer high selectivity for the hydrogenation of non-polar double bonds. These catalysts are known for their ability to operate under mild conditions and can exhibit high selectivity for the C=C bond over other functional groups. The use of such catalysts could provide a high-yield pathway to 2-isopropyl-5-methylhexan-1-ol.

Transfer Hydrogenation: An alternative to using molecular hydrogen is transfer hydrogenation, where a hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a suitable catalyst. This method can be advantageous for its operational simplicity and safety. Iron-catalyzed transfer hydrogenation has been shown to be effective for the selective hydrogenation of the allylic alcohol functionality in geraniol (B1671447), leaving another double bond untouched. This highlights the potential for high selectivity in complex unsaturated alcohols.

Table of Potential Catalytic Systems for Selective Hydrogenation

| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Expected Product |

| 5% Palladium on Carbon (Pd/C) | H₂ gas | Methanol, Ethanol | Room temperature, 1-5 atm H₂ | 2-Isopropyl-5-methylhexan-1-ol |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | H₂ gas | Benzene, Toluene | Room temperature, 1 atm H₂ | 2-Isopropyl-5-methylhexan-1-ol |

| (Cyclopentadienone)iron(0) carbonyl complex | Isopropanol | Isopropanol | Elevated temperature | 2-Isopropyl-5-methylhexan-1-ol |

Cyclization and Rearrangement Reactions

The structure of this compound, with its hydroxyl group and a distal double bond, makes it a candidate for intramolecular cyclization and rearrangement reactions, particularly under acidic conditions. These reactions can lead to the formation of cyclic ethers and alcohols, which are valuable intermediates in fragrance and pharmaceutical synthesis.

Acid-Catalyzed Cyclization:

Acid-catalyzed cyclization of terpene alcohols is a well-established method for the synthesis of cyclic compounds. For this compound, protonation of the double bond would generate a tertiary carbocation. Subsequent intramolecular nucleophilic attack by the hydroxyl group can lead to the formation of a six-membered ring, resulting in a substituted tetrahydropyran derivative. The regioselectivity of this cyclization is governed by Markovnikov's rule, favoring the formation of the more stable tertiary carbocation.

A closely related reaction is the acid-catalyzed cyclization of citronellol, which yields isopulegol. This transformation proceeds via an ene-type reaction mechanism. Similarly, the aldehyde analogue, (R)-2-isopropyl-5-methylhex-5-enal, has been shown to undergo Type II carbonyl ene cyclizations mediated by Lewis acids, leading to the formation of 5-methylidenecyclohexanols. rsc.org This suggests that under appropriate acidic conditions, this compound could also undergo an ene reaction, where the double bond acts as the enophile and the hydroxyl group, after conversion to a more reactive species, participates in the cyclization.

A competing and dominant Prins cyclization has been observed with (R)-2-isopropyl-5-methylhex-5-enal under certain conditions, leading to a mixture of cycloadducts. rsc.org This indicates that the reaction pathway can be highly dependent on the specific acid catalyst and reaction conditions employed.

Rearrangement Reactions:

Under strongly acidic conditions or at elevated temperatures, the intermediate carbocations formed during attempted cyclization can undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocationic species. These rearrangements can lead to a variety of isomeric cyclic products or even acyclic rearranged alcohols. The specific products formed would depend on the relative stabilities of the various possible carbocation intermediates.

Table of Potential Cyclization Products

| Reaction Type | Catalyst/Conditions | Potential Product(s) |

| Acid-Catalyzed Cyclization | H₂SO₄, H₃PO₄ | Substituted tetrahydropyran derivatives |

| Ene Reaction | Lewis Acids (e.g., Me₂AlCl) | Substituted cyclohexanols |

| Prins Cyclization | Strong Acid | Mixture of cycloadducts |

Derivatization Strategies for Functional Enhancement and Novel Compound Generation

The primary alcohol functionality in this compound serves as a versatile handle for a wide range of derivatization reactions. These transformations can be employed to enhance its properties for specific applications or to generate novel compounds with unique biological or material science applications.

Esterification:

The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. This is a common strategy in the fragrance industry to modify the odor profile of an alcohol. For example, the synthesis of 2-isopropyl-5-methylhexyl acetate from the corresponding saturated alcohol has been reported. Similarly, esterification of this compound with various acylating agents can produce a library of novel esters with potentially interesting olfactory properties.

Etherification:

Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to introduce an ether linkage. This modification can alter the polarity and hydrogen bonding capability of the molecule, which can be useful in the design of new solvents or additives.

Oxidation:

Selective oxidation of the primary alcohol to an aldehyde, 2-isopropyl-5-methylhex-4-en-1-al, can be achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC) or by employing Swern or Dess-Martin periodinane oxidation. This aldehyde is a valuable intermediate for further synthetic transformations, including the formation of imines, oximes, and as a substrate in various carbon-carbon bond-forming reactions. Further oxidation with stronger oxidizing agents would yield the corresponding carboxylic acid.

Conversion to Other Functional Groups:

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups, including halides, azides, nitriles, and thiols, opening up pathways to a diverse array of novel compounds.

Table of Derivatization Strategies and Potential Novel Compounds

| Derivatization Strategy | Reagents | Product Functional Group | Potential Application |

| Esterification | Acetic anhydride, Benzoyl chloride | Ester | Fragrance, Flavor |

| Etherification | Sodium hydride, Methyl iodide | Ether | Solvent, Additive |

| Oxidation (mild) | Pyridinium chlorochromate (PCC) | Aldehyde | Synthetic intermediate |

| Oxidation (strong) | Potassium permanganate (KMnO₄) | Carboxylic Acid | Synthetic intermediate |

| Tosylation & Nucleophilic Substitution | Tosyl chloride, Sodium azide | Azide | Precursor for amines |

Advanced Analytical Techniques for Characterization and Quantification of 2 Isopropyl 5 Methylhex 4 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. acs.org

High-Resolution ¹H and ¹³C NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the chemical environment of each proton and carbon atom in 2-Isopropyl-5-methylhex-4-en-1-ol. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while the coupling constants (J) in ¹H NMR reveal the connectivity of neighboring protons.

The ¹H NMR spectrum is expected to show distinct signals for the alcohol protons, the vinylic proton, the allylic protons, and the protons of the isopropyl and methyl groups. Similarly, the ¹³C NMR spectrum will display ten unique carbon signals corresponding to the molecular structure. Although experimental data can vary slightly based on the solvent and instrument frequency, predicted spectral data provide a reliable reference for characterization.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Position | δ (ppm) | Multiplicity, J (Hz) | Position | δ (ppm) |

| H-1 | ~3.5-3.7 | m | C-1 | ~65-68 |

| H-2 | ~1.8-2.0 | m | C-2 | ~45-48 |

| H-3 | ~2.0-2.2 | m | C-3 | ~30-33 |

| H-4 | ~5.1-5.3 | t, J ≈ 7 | C-4 | ~120-125 |

| - | - | - | C-5 | ~135-140 |

| H-6 | ~2.5-2.7 | sept, J ≈ 7 | C-6 | ~30-33 |

| H-7, H-8 | ~1.0-1.1 | d, J ≈ 7 | C-7, C-8 | ~20-23 |

| H-9 | ~1.7 | s | C-9 | ~25-28 |

| H-10 | ~1.6 | s | C-10 | ~17-20 |

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and within the isopropyl group between the methine proton (H-6) and the methyl protons (H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons (¹H-¹³C). This is vital for connecting different spin systems and identifying quaternary carbons. For instance, HMBC would show correlations from the methyl protons at C-9 and C-10 to the olefinic carbons C-4 and C-5, confirming their placement.

Table 2: Key Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|---|

| COSY | H-1, H-2, H-3, H-4 | H-1, H-2, H-3, H-4 | Connectivity of the main aliphatic chain |

| COSY | H-6 | H-7, H-8 | Structure of the C-5 isopropyl group |

| HSQC | All Protons | Directly attached Carbons | Direct C-H assignments |

| HMBC | H-9, H-10 | C-4, C-5, C-6 | Position of the double bond and isopropyl group |

| HMBC | H-1 | C-2, C-3 | Position of the primary alcohol |

NOE Spectroscopy for Stereochemical Assignments

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of their through-bond connectivity. stackexchange.com NOE spectroscopy (NOESY) is the primary method for determining the stereochemistry of the trisubstituted double bond (C4=C5) in this compound. reddit.comresearchgate.net

By analyzing the cross-peaks in a 2D NOESY spectrum, spatial proximities can be established. For the (E)-isomer, a significant NOE would be expected between the vinylic proton (H-4) and the protons of the isopropyl group at C-6. Conversely, for the (Z)-isomer, an NOE correlation would be anticipated between H-4 and the allylic methylene protons (H-3). These distinct through-space interactions allow for a definitive assignment of the double bond geometry. stackexchange.comumn.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight, confirming the molecular formula, and gaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC component separates volatile compounds in a mixture, allowing for the assessment of the purity of this compound. The retention time in the GC column is a characteristic property of the compound under specific analytical conditions.

Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecular ion [M]⁺ to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a chemical fingerprint for identification.

For this compound (Molecular Weight: 156.27 g/mol ), characteristic fragmentation pathways for unsaturated aliphatic alcohols would be expected. youtube.com Key fragments would likely arise from:

Loss of water ([M-18]⁺): A common fragmentation for alcohols, leading to an ion at m/z 138.

Loss of an isopropyl group ([M-43]⁺): Cleavage of the isopropyl radical would result in an ion at m/z 113.

Alpha-cleavage: Fission of the C1-C2 bond could lead to a fragment at m/z 31 ([CH₂OH]⁺).

Table 3: Expected Key Mass Fragments for this compound in EI-MS

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |

| 138 | [C₁₀H₁₈]⁺ | Loss of H₂O |

| 113 | [C₇H₁₃O]⁺ | Loss of •C₃H₇ (isopropyl group) |

| 95 | [C₇H₁₁]⁺ | Loss of H₂O and •C₃H₇ |

| 71 | [C₄H₇O]⁺ / [C₅H₁₁]⁺ | Various cleavage pathways |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While nominal mass spectrometry provides integer masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecule.

The exact monoisotopic mass of this compound (C₁₀H₂₀O) is calculated to be 156.15142 Da. nih.gov An HRMS measurement yielding a mass value very close to this theoretical value provides strong evidence to confirm the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in this compound. These methods are powerful tools for qualitative analysis and structural confirmation.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The specific frequencies at which a molecule absorbs radiation are characteristic of its functional groups. For this compound, key absorptions in the IR spectrum confirm the presence of its defining structural features: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and various carbon-hydrogen (C-H) bonds.

Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (Broad) |

| C-H (sp³ Alkane) | Stretching | 2850-3000 |

| C-H (sp² Alkene) | Stretching | 3010-3100 |

| C=C (Alkene) | Stretching | 1640-1680 |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. This makes it particularly effective for detecting non-polar bonds, such as the carbon-carbon double bond in this compound. Raman spectra can provide a distinct fingerprint of a molecule, useful for identification and differentiation from isomers. nih.gov In the analysis of terpenoids and essential oils, Raman spectroscopy, often combined with chemometric methods like Principal Component Analysis (PCA), can differentiate between various fractions and monitor their chemical composition. nih.govscu.edu.au The C-H stretching region (around 2800-3000 cm⁻¹) and other key bands provide information about the molecule's carbon skeleton. mdpi.comphysicsopenlab.org

Computational Chemistry Studies on 2 Isopropyl 5 Methylhex 4 En 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for determining the three-dimensional structure and electronic properties of molecules. For a molecule like 2-isopropyl-5-methylhex-4-en-1-ol, these calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, defining its most stable geometric conformation.

The process begins with building an initial model of the molecule. This model is then subjected to geometry optimization, an iterative process where the energy of the molecule is minimized by adjusting the positions of its atoms. The result is the most stable, lowest-energy structure of the molecule. Advanced computational software, such as Gaussian, is often used for these calculations, typically with a basis set like 6-311++G(d,p) to ensure accuracy.

Beyond molecular geometry, DFT calculations reveal crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

These calculations also provide insights into the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other chemical species.

Table 1: Predicted Molecular Properties of this compound (Note: The following data is illustrative of typical results from quantum chemical calculations and is based on general principles, as specific peer-reviewed calculations for this molecule are not available.)

| Property | Predicted Value | Method |

|---|---|---|

| Optimized Total Energy | [Value in Hartrees] | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | [Value in eV] | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | [Value in eV] | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | [Value in eV] | DFT/B3LYP/6-311++G(d,p) |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For an unsaturated alcohol like this compound, potential reactions of interest include oxidation, dehydration, and addition reactions at the double bond. Computational methods can map out the entire reaction coordinate, identifying transition states, intermediates, and the associated energy barriers. nih.govacs.org

For instance, the oxidation of the primary alcohol group to an aldehyde or carboxylic acid can be modeled. acs.org DFT calculations can be used to locate the transition state structure for the rate-determining step, such as the abstraction of a hydrogen atom. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated. A lower activation energy implies a faster reaction rate.

These studies often involve the Intrinsic Reaction Coordinate (IRC) method, which traces the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the intended species. acs.org By comparing the energy profiles of different possible mechanisms, researchers can determine the most likely pathway a reaction will follow. This is particularly valuable in understanding the biosynthesis of terpenoids, where complex cyclizations and rearrangements are common. acs.orgresearchgate.net

Table 2: Illustrative Energy Profile for a Hypothetical Oxidation Step of this compound

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Oxidant |

| Transition State | +15.5 | Structure corresponding to the highest energy point |

| Intermediate | -5.2 | A short-lived species formed during the reaction |

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. While quantum chemical calculations can find energy minima, they typically do so for a single molecule in a vacuum at absolute zero.

Molecular Dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms and molecules over time, taking into account temperature and, potentially, a solvent environment. mdpi.com An MD simulation starts with an optimized structure and assigns initial velocities to its atoms. The forces between atoms are then calculated using a force field, and Newton's laws of motion are applied to predict how the atoms will move over a very short time step. Repeating this process millions of times allows the simulation to trace the molecule's trajectory and explore its conformational space.

MD simulations are particularly useful for understanding how flexible molecules like acyclic alcohols behave in solution. mdpi.comresearchgate.net They can reveal preferred conformations, the dynamics of intramolecular hydrogen bonding, and how the molecule's shape fluctuates over time. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules.

Structure-Activity Relationship (SAR) Prediction through In Silico Methods

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the biological activity or other properties of a chemical based on its molecular structure. ijprajournal.com These techniques are vital in fields like drug discovery and toxicology for screening large numbers of compounds computationally before undertaking expensive laboratory experiments. mdpi.comnih.gov

For a compound like this compound, which belongs to the class of monoterpenes often found in essential oils, QSAR could be used to predict various activities, such as its potential as a fragrance ingredient, an antimicrobial agent, or an insect repellent. ijprajournal.comnih.gov

A QSAR study involves several steps:

Data Collection: A dataset of molecules with known activities (e.g., antibacterial efficacy) is assembled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physical properties (e.g., logP), electronic properties (from quantum calculations), and topological indices that describe the molecule's shape and connectivity.

Model Building: A statistical model is created to find a mathematical relationship between the descriptors and the observed activity.

Validation: The model's predictive power is tested using an external set of compounds not used in its creation.

Once a validated QSAR model is established, the descriptors for this compound can be calculated and fed into the model to predict its activity. This approach allows for rapid screening and hypothesis generation for further experimental testing. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aldehyde |

Biological Activity and Mechanistic Insights Excluding Human Clinical Data

A thorough search of scientific databases and literature yields no specific studies detailing the biological activity of 2-Isopropyl-5-methylhex-4-en-1-ol. While research exists on structurally similar compounds, direct data on the antimicrobial, anti-inflammatory, or ecological functions of this specific alcohol is not present in the reviewed sources.

Antimicrobial Properties and Proposed Mechanisms of Action

There is no available scientific literature that has investigated the antimicrobial properties of this compound against bacterial or fungal strains. Consequently, there are no proposed mechanisms of action for its potential antimicrobial effects.

No studies were found that tested the efficacy of this compound against any bacterial strains. Therefore, no data tables on its bactericidal or bacteriostatic activity can be provided.

Similarly, there is a lack of research on the antifungal activity of this compound. No investigations into its efficacy against fungal pathogens have been published.

Ecological Roles and Inter-Species Interactions

There is no available research on the specific ecological roles or inter-species interactions of this compound.

No studies have identified or investigated this compound as a pheromone or its role in the chemoecology of any species.

While this compound may exist in some plant species, no research has been found that specifically implicates this compound in plant defense mechanisms. Some studies have identified the related compound, 2-isopropenyl-5-methylhex-4-enal, as a constituent of peppermint essential oil, which is known for its antimicrobial properties. silae.it However, this does not provide direct evidence for the role of this compound.

Industrial Chemical Applications and Process Development

2-Isopropyl-5-methylhex-4-en-1-ol as a Chemical Intermediate

As a molecule featuring both a primary alcohol and a trisubstituted alkene, this compound possesses two reactive sites, making it a candidate for use as a chemical intermediate. The hydroxyl group allows for esterification and etherification reactions, while the double bond can undergo addition reactions, such as hydrogenation or oxidation.

Synthesis of Fine Chemicals and Specialty Polymers

While terpenes and their derivatives are recognized as valuable building blocks in the synthesis of fine chemicals and specialty polymers, specific examples detailing the use of this compound are not extensively documented in publicly available literature. mdpi.com Generally, unsaturated alcohols can be utilized in polymerization processes. mdpi.com For instance, the double bond could potentially participate in addition polymerization, or the alcohol functionality could be used to create polyester (B1180765) or polyether chains. However, there is a lack of specific research or patents demonstrating the polymerization of this particular molecule into specialty polymers.

A related compound, 2-isopropyl-5-methyl-2-hexenal, has been investigated for creating derivatives useful as tobacco additives. google.com This suggests that the broader carbon skeleton has been a target for creating novel flavor and fragrance compounds.

Precursor in the Development of New Materials

The potential for this compound to act as a precursor for new materials lies in its bifunctional nature. The combination of the alcohol and alkene groups could be leveraged to create monomers for novel polymers or to synthesize more complex molecules with specific material properties. Terpenes, as a class, are explored as renewable feedstocks for creating bio-based polymers, which can offer unique properties like biodegradability or specific thermal characteristics. mdpi.com However, dedicated research outlining the pathway from this compound to new materials is not currently available.

Advanced Separation and Purification Technologies

The purification of specific isomers and compounds to a high degree is critical in the fine chemical and fragrance industries. The methods used would need to address the separation of this compound from reaction byproducts or other structurally similar terpenes.

Application in Extractive Distillation Processes

Extractive distillation is a sophisticated technique used to separate components with close boiling points or those that form azeotropes. processingmagazine.comprocessingmagazine.com This process involves introducing a solvent that alters the relative volatilities of the components in the mixture, thereby facilitating their separation. youtube.com While this technique is applied to the purification of various alcohols in the chemical industry, there is no specific information available documenting the use of extractive distillation for the industrial-scale purification of this compound. google.comcore.ac.uk The selection of an appropriate solvent would be crucial and would depend on the specific impurities present in the crude product stream.

Chromatographic Purification at Industrial Scale

Industrial-scale chromatography is a standard method for purifying high-value chemicals like fragrances and pharmaceuticals. nih.govnih.gov Techniques such as gas chromatography (GC) are used for analytical separation and can be scaled up for preparative purposes to isolate pure compounds. cocktailwonk.comyoutube.com For a terpene alcohol like this compound, reversed-phase or normal-phase chromatography could theoretically be employed to separate it from other components in a mixture. The choice of stationary and mobile phases would be optimized to achieve the desired purity. However, specific protocols for the industrial-scale chromatographic purification of this compound are not detailed in the available literature.

Sustainable Synthesis and Green Chemistry Considerations

The principles of green chemistry encourage the use of renewable feedstocks and the development of environmentally benign synthetic processes. Terpenes, being derived from natural sources, are of significant interest in this regard. nih.govresearchgate.net

The saturated counterpart of the title compound, 2-isopropyl-5-methyl-hexan-1-ol (tetrahydrolavandulol), is noted to be producible from renewable sources. nih.gov This suggests that a potential green synthesis route for this compound could start from a renewable precursor, followed by selective chemical or biotechnological transformations. The use of biocatalysts or whole-cell systems for the synthesis of terpenes is a growing field that aligns with green chemistry principles. nih.gov Furthermore, the related aldehyde, 2-isopropyl-5-methyl-2-hexenal, is found in nature, for example in lavender, and fragrance creators are increasingly using renewable materials to produce nature-identical versions. fragranceconservatory.com A sustainable route to this compound could potentially involve the selective reduction of this naturally occurring or bio-synthesized aldehyde. However, specific, industrially applied green synthesis routes for this compound are not well-documented.

Future Research Directions and Emerging Methodologies

Exploration of Novel Biocatalytic Pathways for Synthesis

The chemical synthesis of fragrance compounds can be energy-intensive and may generate undesirable byproducts. Biocatalysis, the use of natural catalysts like enzymes, offers a greener and more specific alternative. nih.govbegellhouse.com Future research is poised to explore novel biocatalytic routes for the synthesis of 2-Isopropyl-5-methylhex-4-en-1-ol, moving away from conventional chemical methods.

Enzymes such as lipases and terpene synthases are prime candidates for this endeavor. Lipases, which are known to catalyze esterification and transesterification reactions, could be employed for the synthesis of esters from this compound, potentially creating new fragrance profiles. nih.govbegellhouse.comresearchgate.netresearcher.life The stereoselective nature of many lipases could also be harnessed to produce specific enantiomers of the compound, which may possess unique olfactory characteristics. mdpi.com

Terpene synthases, responsible for the vast diversity of terpene structures in nature, offer another promising avenue. rsc.orgnih.gov By engineering terpene synthases, it may be possible to directly produce this compound or its precursors from simple biological feedstocks. rsc.org Research into the biotransformation of related monoterpene alcohols by microorganisms like yeasts (e.g., Saccharomyces cerevisiae) has shown that they can convert compounds like geraniol (B1671447) and nerol (B1678202) into other valuable monoterpenoids. nih.govresearchgate.netresearchgate.netacs.org Similar microbial fermentation processes could be developed for the large-scale, sustainable production of this compound. The use of whole-cell biocatalysts, for instance engineered E. coli, presents a highly efficient and environmentally friendly approach for the synthesis of monoterpenoids. frontiersin.org

Table 1: Potential Enzymes for Biocatalytic Synthesis

| Enzyme Class | Potential Reaction | Relevance to this compound |

|---|---|---|

| Lipases | Esterification, Transesterification, Kinetic Resolution | Creation of novel fragrance esters; production of specific enantiomers. begellhouse.comresearchgate.netresearcher.lifemdpi.com |

| Terpene Synthases | Cyclization, Rearrangement | Direct biosynthesis of the carbon skeleton from simple precursors. rsc.orgnih.gov |

| Dehydrogenases | Oxidation/Reduction | Interconversion with corresponding aldehydes or ketones. researchgate.net |

Development of Advanced Functional Materials Incorporating the Compound

The volatility of fragrance compounds presents a challenge for their long-term efficacy in consumer products. The development of advanced functional materials that can control the release of this compound is a key area of future research. This involves incorporating the molecule into various matrices to achieve a sustained and targeted release.

One promising approach is the encapsulation of the compound within polymer microcapsules. acs.org These capsules can be designed to release their volatile cargo in response to specific stimuli, such as changes in pH, temperature, or light. researchgate.netdocumentsdelivered.comnih.gov For example, pH-responsive polymeric micelles have been shown to effectively deliver aldehyde and ketone fragrances. researchgate.netmdpi.com Similar systems could be adapted for the controlled release of this compound in applications like laundry detergents or personal care products, where a burst of fragrance is desired at a particular moment.

Furthermore, the compound could be chemically tethered to a polymer backbone via a cleavable linker, creating a "pro-fragrance" that releases the active scent molecule upon exposure to a trigger. researchgate.net This strategy allows for a more precise control over the release profile. Research into stimuli-responsive dynamic covalent delivery systems is an active field that could be leveraged for this purpose. documentsdelivered.comnih.gov The development of such materials would not only enhance the performance of existing products but also open up new possibilities for functional perfumery.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Machine learning models can be trained on vast datasets of chemical structures and their corresponding odor profiles to predict the scent of a new molecule. plos.orgacs.orgfigshare.comacs.org These models can identify the quantitative structure-odor relationships (QSOR) that govern how a molecule's topology influences its perceived smell. mdpi.comdntb.gov.ua By applying these predictive models, researchers can screen virtual libraries of compounds to identify promising candidates with a scent profile similar to or complementary to this compound.

Table 2: Applications of AI/ML in Fragrance Design

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Predictive Modeling (QSOR) | Algorithms predict odor characteristics based on molecular structure. plos.orgacs.orgfigshare.comacs.orgmdpi.comdntb.gov.ua | Rapid screening of virtual analogs for desired scent profiles. |

| Generative Models | AI creates novel molecular structures with specified properties. trackmind.comarxiv.org | Design of new fragrance molecules with enhanced performance. |

| Consumer Preference Analysis | AI analyzes data to identify trends and unmet needs in the market. chemicalbull.com | Guiding the development of new fragrances that are more likely to be commercially successful. |

Investigation of Undiscovered Ecological and Biological Functions

Many monoterpenoid alcohols found in nature play crucial roles in the interactions between organisms. frontiersin.orgnih.gov While this compound is utilized for its scent, its potential ecological and biological functions remain largely unexplored. Future research should investigate the possibility that this compound plays a role in plant defense, insect communication, or other biological processes.

In plants, monoterpenols can act as defense compounds against herbivores and pathogens, or serve as precursors to other biologically active molecules. nih.gov It is conceivable that this compound is produced by certain plant species where it contributes to their chemical defense arsenal. Investigating the natural occurrence of this compound and its derivatives in various plant species could provide insights into its ecological significance.

Furthermore, many terpenes and terpenoids serve as pheromones in insects, mediating behaviors such as mating, aggregation, and alarm. cabidigitallibrary.orgresearchgate.netnih.govnih.gov The structural similarity of this compound to known insect pheromones suggests that it could have a similar function in certain insect species. Screening for the electrophysiological and behavioral responses of various insects to this compound could uncover previously unknown roles in chemical communication. Such discoveries could have practical applications in pest management, for example, through the development of novel attractants or repellents. The interaction of plant-derived terpenes with insect pheromone detection has been observed, indicating the complexity of these chemical ecological relationships. oup.com

常见问题

Q. How should degradation products of this compound be analyzed in environmental samples?

- Methodological Answer : Combine SPE (solid-phase extraction) with LC-QTOF-MS for non-targeted analysis. Use suspect screening workflows (e.g., mzCloud libraries) to identify transformation products. Validate findings via fragmentation pattern matching and retention time indexing. Include field blanks to account for background contamination (#user-content-evidence5) (#user-content-evidence15).

05 文献检索Literature search for meta-analysis02:58

Q. What hybrid approaches improve structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Integrate wet-lab receptor binding assays (e.g., GPCR activation screens) with machine learning models trained on chemical descriptors (e.g., logP, polar surface area). Use SHAP (SHapley Additive exPlanations) analysis to interpret feature importance. Cross-validate predictions using orthogonal assays (e.g., calcium flux measurements) (#user-content-evidence17) (#user-content-evidence19).

Q. How can chromatographic methods for detecting this compound in biological matrices be validated?

- Methodological Answer : Follow ICH Q2(R1) guidelines for linearity, precision, and LOD/LOQ determination. Use matrix-matched calibration curves to address ion suppression in LC-MS/MS. Perform inter-laboratory comparisons to assess reproducibility. Include stability tests (freeze-thaw, benchtop) to ensure method robustness (#user-content-evidence6)(#user-content-evidence16).

Notes on Methodological Rigor

- Data Validation : Ensure analytical methods include blanks, replicates, and certified reference materials (CRMs) to minimize systematic errors (#user-content-evidence5)(#user-content-evidence12).

- Statistical Reporting : Use descriptive statistics (mean ± SD) and inferential tests (ANOVA, t-tests) with effect sizes. For meta-analyses, apply random-effects models to account for study heterogeneity (#user-content-evidence14)(#user-content-evidence15).

- Ethical Compliance : Document institutional review board (IRB) approvals for studies involving human-derived samples (#user-content-evidence19).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。